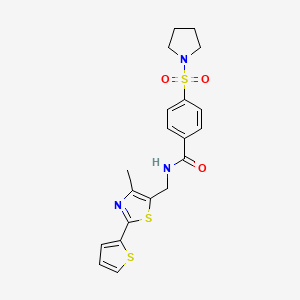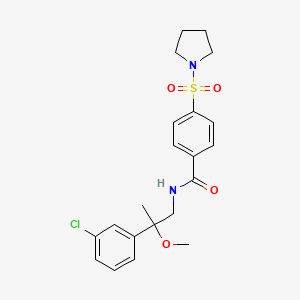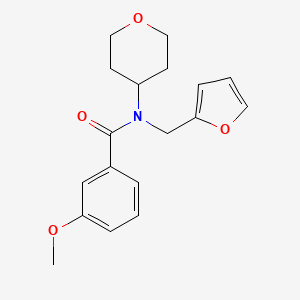
1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, also known as CPD, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields of research. CPD is a member of the diazepane family and has a unique chemical structure that makes it a promising candidate for drug discovery and other applications.
Wirkmechanismus
The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is not fully understood, but it is believed to interact with specific receptors in the body, leading to changes in biochemical and physiological processes. 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain. 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has also been shown to interact with the sigma-1 receptor, which is involved in the regulation of calcium signaling and other cellular processes.
Biochemical and Physiological Effects:
1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth, and the regulation of calcium signaling. 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has also been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is its unique chemical structure, which makes it a promising candidate for drug discovery and other applications. 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has also been shown to have low toxicity in animal studies, which is an important consideration for the development of new drugs. However, 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can be difficult to synthesize in large quantities, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane. One area of interest is the development of new drugs based on the chemical structure of 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane. Another area of interest is the study of 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane's interactions with specific receptors in the body, which may lead to the development of new therapies for a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane and its potential applications in various fields of research.
Synthesemethoden
1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can be synthesized using a variety of methods, including the reaction of 3-chlorobenzenesulfonyl chloride with tetrahydrofuran-3-amine, followed by the addition of 1,4-diazepane. Another method involves the reaction of 3-chlorobenzenesulfonyl chloride with 1,4-diazepane, followed by the addition of tetrahydrofuran-3-amine. These methods have been optimized to produce high yields of 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane with good purity.
Wissenschaftliche Forschungsanwendungen
1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has been tested for its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory agent. In biochemistry, 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has been used to study the interactions between proteins and small molecules, as well as its potential as a tool for drug discovery. In pharmacology, 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has been tested for its ability to modulate the activity of various receptors in the body.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c16-13-3-1-4-15(11-13)22(19,20)18-7-2-6-17(8-9-18)14-5-10-21-12-14/h1,3-4,11,14H,2,5-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLMXEVRTULIDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Cl)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2401281.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2401284.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2401285.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2401289.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2401291.png)
![2-Chloro-1-(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2401293.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2401294.png)



